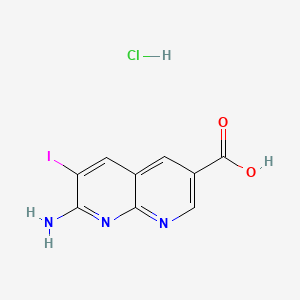
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches . For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Applications De Recherche Scientifique
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for treating bacterial infections.
Mécanisme D'action
The mechanism of action of 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Enoxacin: A 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: Another 1,8-naphthyridine derivative used as an antibacterial agent.
Trovafloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Uniqueness
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Activité Biologique
7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride (CAS: 2691878-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula : C9H7ClIN3O2
Molecular Weight : 351.53 g/mol
CAS Number : 2691878-85-8
The compound features a naphthyridine core, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies highlight the anticancer potential of naphthyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
The compound's mechanism involves DNA intercalation, leading to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
Naphthyridine derivatives have been reported to possess antimicrobial properties. Studies indicate that compounds similar to 7-amino-6-iodo-1,8-naphthyridine exhibit activity against various pathogens, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal activity in vitro.
The specific mechanisms include inhibition of nucleic acid synthesis and disruption of cell wall integrity.
Case Study 1: Anticancer Efficacy in Vivo
A study investigated the in vivo efficacy of this compound in tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic bioavailability and therapeutic action.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of naphthyridine derivatives revealed that modifications at the amino and carboxylic acid positions significantly influence biological activity. For instance, substituents at the 6-position enhance anticancer potency by improving binding affinity to target proteins involved in cell cycle regulation.
Propriétés
Formule moléculaire |
C9H7ClIN3O2 |
|---|---|
Poids moléculaire |
351.53 g/mol |
Nom IUPAC |
7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H |
Clé InChI |
RCUDEAJHTLQWTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















